Hexahydrocoumarin: A Technical Guide for Researchers
Hexahydrocoumarin: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Biological Significance of 3,4,5,6,7,8-Hexahydrochromen-2-one
Introduction
Hexahydrocoumarin, systematically named 3,4,5,6,7,8-hexahydrochromen-2-one according to IUPAC nomenclature, is a saturated derivative of coumarin belonging to the benzopyranone class of compounds.[1][2] Unlike the aromatic parent compound coumarin, which is known for its sweet scent and diverse biological activities, hexahydrocoumarin has a partially saturated bicyclic structure.[3][4] This structural modification significantly alters its physicochemical and biological properties. This guide provides a comprehensive overview of hexahydrocoumarin, focusing on its chemical properties, synthesis, biological implications, and relevant experimental protocols for research and development professionals.
Chemical and Physical Properties
Hexahydrocoumarin is a small molecule with the chemical formula C₉H₁₂O₂. A summary of its key computed physicochemical properties is presented in Table 1.[1][5]
| Property | Value | Source |
| IUPAC Name | 3,4,5,6,7,8-hexahydrochromen-2-one | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][6] |
| CAS Number | 700-82-3 | [1][5] |
| XLogP3-AA (Predicted) | 1.3 | [1][2] |
| Monoisotopic Mass | 152.083729621 Da | [1] |
Synthesis of Hexahydrocoumarin
The synthesis of hexahydrocoumarin can be achieved through the hydrogenation of coumarin or its dihydro-derivative. A common laboratory-scale approach involves the catalytic hydrogenation of dihydrocoumarin, which itself is synthesized from coumarin.[7]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a two-step synthesis of hexahydrocoumarin starting from coumarin. The first step is the selective hydrogenation of the α,β-unsaturated bond of the pyrone ring to yield dihydrocoumarin, followed by the hydrogenation of the benzene ring.
Step 1: Synthesis of Dihydrocoumarin from Coumarin
-
Reaction Setup: In a high-pressure reactor (autoclave), dissolve coumarin (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Raney nickel (typically 5-10% by weight of the substrate).[7]
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Depressurize the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude dihydrocoumarin can be purified by recrystallization or column chromatography.
Step 2: Synthesis of Hexahydrocoumarin from Dihydrocoumarin
-
Reaction Setup: Dissolve the purified dihydrocoumarin (1.0 eq) in a solvent that can withstand higher pressures and temperatures, such as acetic acid or an alkane.
-
Catalyst Addition: Add a more robust hydrogenation catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) (typically 1-5 mol%).
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with nitrogen and then pressurize with hydrogen to a higher pressure (e.g., 50-100 atm).
-
Reaction Execution: Heat the reaction to a higher temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: After cooling and depressurizing, filter the catalyst. Remove the solvent under reduced pressure. The crude hexahydrocoumarin is then purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A two-step synthesis workflow for hexahydrocoumarin from coumarin.
Biological Activity and Applications in Drug Development
While the parent compound coumarin and its various derivatives have been extensively studied for a wide range of pharmacological activities—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—specific biological data for hexahydrocoumarin is limited.[3][4][8] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[9]
The saturation of the coumarin core in hexahydrocoumarin alters its planarity and electronic properties, which can lead to different biological activities or a loss of activities associated with the aromatic system. However, the hexahydrocoumarin scaffold can serve as a valuable starting point for the synthesis of novel bioactive molecules in drug discovery programs.
Potential as a Scaffold
The rigid, bicyclic structure of hexahydrocoumarin can be functionalized at various positions to create libraries of new compounds for screening against different therapeutic targets. Its three-dimensional shape, compared to the planar coumarin, may allow for better fitting into the binding pockets of certain enzymes or receptors.
Regulatory Status and Toxicology
A critical aspect of hexahydrocoumarin is its toxicological profile. It is classified as a skin sensitizer (Category 1B) and is known to cause allergic skin reactions.[1] Consequently, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient.[1] This dermal sensitization potential is a significant consideration for any potential topical applications and requires thorough toxicological assessment in drug development.
Signaling Pathways Modulated by Coumarin Derivatives
Although no specific signaling pathways have been definitively associated with hexahydrocoumarin, many other coumarin derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation.[4] For instance, certain coumarin compounds have been reported to inhibit pathways such as PI3K/AKT/mTOR and microtubule polymerization, and to modulate the activity of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4][9]
Hypothetical Drug Discovery Workflow
The following diagram illustrates a general workflow for the development of a novel therapeutic agent based on the hexahydrocoumarin scaffold.
Caption: A generalized drug discovery workflow using hexahydrocoumarin as a starting scaffold.
Experimental Protocol: In Vitro Skin Sensitization Assay
Given the known dermal sensitization potential of hexahydrocoumarin, assessing this property is crucial. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway (AOP) – the covalent binding of a chemical to skin proteins.[10]
Direct Peptide Reactivity Assay (DPRA) Protocol
Objective: To quantify the reactivity of hexahydrocoumarin with synthetic peptides containing cysteine and lysine as a measure of its potential to act as a skin sensitizer.
Materials:
-
Hexahydrocoumarin
-
Synthetic heptapeptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH)
-
Acetonitrile (ACN)
-
Ammonium acetate buffer
-
HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the cysteine-containing peptide at 0.667 mM in ammonium acetate buffer.
-
Prepare a stock solution of the lysine-containing peptide at 0.667 mM in ammonium acetate buffer.
-
Prepare a stock solution of hexahydrocoumarin at 100 mM in ACN.
-
-
Reaction Incubation:
-
For the cysteine peptide, mix the peptide solution with the hexahydrocoumarin solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:10 ratio (peptide:chemical).
-
For the lysine peptide, mix the peptide solution with the hexahydrocoumarin solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:50 ratio (peptide:chemical).
-
Prepare reference controls for each peptide with ACN instead of the test chemical solution.
-
-
Incubation: Incubate all samples at 25°C for 24 hours, shaking gently.
-
Sample Analysis:
-
Following incubation, dilute the samples with ACN/water and analyze by reverse-phase HPLC with UV detection at 220 nm.
-
Quantify the peak area of the remaining unreacted peptide in both the test samples and the reference controls.
-
-
Data Analysis:
-
Calculate the percent peptide depletion for both cysteine and lysine using the formula: Depletion (%) = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100
-
Average the cysteine and lysine depletion values to predict the sensitization potential based on established prediction models (e.g., low, moderate, or high reactivity).
-
This protocol provides a standardized, non-animal-based method to quantify a key molecular initiating event in skin sensitization, offering valuable data for the hazard identification and risk assessment of hexahydrocoumarin and its derivatives.[10][11]
References
- 1. 3,4,5,6,7,8-Hexahydrocoumarin | C9H12O2 | CID 69694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Hexahydrocoumarin (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 5. hexahydrocoumarin, 700-82-3 [thegoodscentscompany.com]
- 6. 7-Hexa-hydro-isocoumarin | C9H12O2 | CID 129729640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - Dihydrocoumarin (CAS N° 119-84-6) [scentree.co]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. One moment, please... [senzagen.com]
